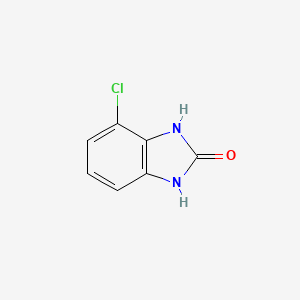

4-chloro-1H-1,3-benzodiazol-2-ol

概要

説明

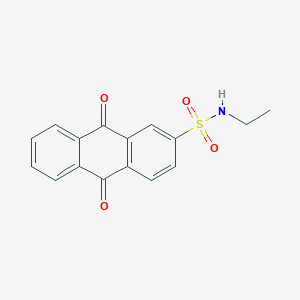

4-chloro-1H-1,3-benzodiazol-2-ol is a chemical compound with the CAS Number: 5918-97-8 . It has a molecular weight of 168.58 and is typically stored at room temperature . The compound is usually in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5ClN2O/c8-4-2-1-3-5-6(4)10-7(11)9-5/h1-3H,(H2,9,10,11) . This indicates that the compound contains seven carbon atoms, five hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, imidazole derivatives have been reported to show a broad range of chemical and biological properties .Physical and Chemical Properties Analysis

This compound has a melting point of 335-336 degrees Celsius . It is a powder at room temperature .科学的研究の応用

Environmental Remediation

4-chloro-1H-1,3-benzodiazol-2-ol has been implicated in studies related to the oxidative degradation of aqueous organic pollutants. For instance, the compound has been used in the chromate-induced activation of hydrogen peroxide for the oxidative degradation of 4-chlorophenol, a model organic pollutant, in water. This process is significant as it operates over a wide pH range, making it versatile for treating contaminated water in different environmental conditions (Bokare & Choi, 2010).

Material Science

In the realm of material science, this compound derivatives have been explored for their piezo-catalytic properties. A study demonstrated the use of piezo-catalysis to degrade 4-chlorophenol using hydrothermally synthesized tetragonal BaTiO3 particles. This innovative approach not only degrades organic pollutants but also effectively dechlorinates them, showcasing a novel application of this compound derivatives in environmental cleanup technologies (Lan et al., 2017).

Organic Chemistry and Crystal Engineering

In organic chemistry, this compound derivatives have been utilized in coordination chemistry and crystal engineering. A study highlighted the novel applications of functionalized 2,1,3-benzothiadiazoles, closely related to this compound, for metal coordination and the engineering of organic solids. These applications underscore the versatility of this compound derivatives in synthesizing complex molecular structures with potential applications in various fields, including pharmaceuticals and materials science (Bashirov et al., 2014).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

将来の方向性

作用機序

Target of Action

It’s worth noting that imidazole derivatives, which this compound is a part of, have been known to interact with a wide range of biological targets due to their versatile chemical structure .

Mode of Action

Imidazole compounds are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds with key amino acids in the target proteins .

Biochemical Pathways

Imidazole derivatives have been reported to influence a broad range of biochemical pathways, including those involved in inflammation, tumor growth, and bacterial infections .

Pharmacokinetics

Imidazole derivatives are generally known for their good solubility in water and other polar solvents, which can influence their absorption and distribution .

Result of Action

Imidazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

It’s worth noting that factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole derivatives .

特性

IUPAC Name |

4-chloro-1,3-dihydrobenzimidazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O/c8-4-2-1-3-5-6(4)10-7(11)9-5/h1-3H,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDGCFJLWZBBNNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3-fluorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2998389.png)

![[4-(Trifluoromethyl)furan-2-yl]methanamine;hydrochloride](/img/structure/B2998390.png)

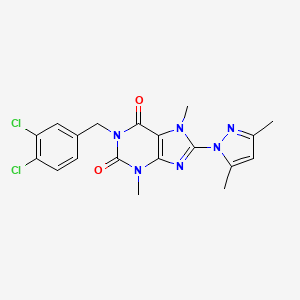

![Ethyl 2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]prop-2-enoate](/img/structure/B2998392.png)

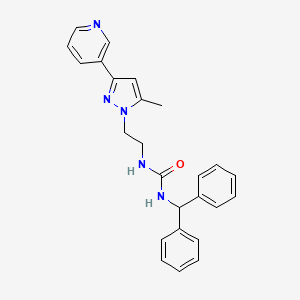

![5-[(E)-2-(dimethylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile](/img/structure/B2998393.png)

![1-[1,1'-Biphenyl]-4-yl-3-(4-chloroanilino)-1-propanone](/img/structure/B2998394.png)

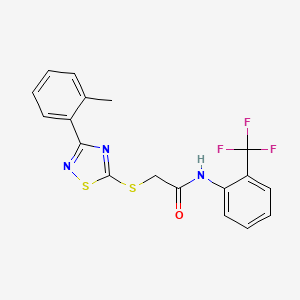

![7-(3-methoxyphenyl)-2-methyl-5-(3-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2998399.png)

![3-(2-oxo-2-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2998405.png)

![3-[(Dimethylamino)methyl]oxetan-3-amine](/img/structure/B2998409.png)